molecular formula C10H14BNO4 B1419365 (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid CAS No. 850567-33-8

(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid

Cat. No. B1419365
M. Wt: 223.04 g/mol
InChI Key: QVHVUTWTDDOULZ-UHFFFAOYSA-N
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Description

“(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-33-8. It has a molecular weight of 223.04 and its IUPAC name is 3-{[(2-methoxyethyl)amino]carbonyl}phenylboronic acid .


Molecular Structure Analysis

The molecular formula of this compound is C10H14BNO4 . It contains boron, nitrogen, oxygen, carbon, and hydrogen atoms. The structure includes a phenyl ring, a boronic acid group, and a carbamoyl group attached to a methoxyethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions. For instance, they can undergo catalytic protodeboronation and are susceptible to hydrolysis, especially at physiological pH .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a melting point of 130-132°C. Its density is approximately 1.2 g/cm³. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds. Its ACD/LogP value is 0.24 .

Scientific Research Applications

  • Optical Modulation in Nanotechnology : A study by Mu et al. (2012) explores the use of phenyl boronic acids, including compounds similar to (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid, in optical modulation. These compounds were conjugated to polymers for aqueous dispersion of carbon nanotubes, demonstrating their utility in saccharide recognition and near-infrared fluorescence response (Mu et al., 2012).

  • Photophysical Properties : Muddapur et al. (2016) investigated the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a compound structurally related to your query. They analyzed absorption and fluorescence spectra in various solvents, revealing insights into solvatochromism and quantum chemical properties (Muddapur et al., 2016).

  • Fluorescence Quenching Studies : The research by Geethanjali et al. (2015) focused on the fluorescence quenching of boronic acid derivatives, including those structurally similar to (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid. This study is crucial for understanding the interaction dynamics of these compounds in various solvents (Geethanjali et al., 2015).

  • Reduction of Fructose in Food Matrices : Pietsch and Richter (2016) explored the application of boronic acids, including derivatives of your compound of interest, in the specific reduction of fructose in fruit juices. This study is significant for food science and technology (Pietsch & Richter, 2016).

  • Carbohydrate Sensing in Water : Liang et al. (2019) investigated the use of phenylboronic acid moieties, including derivatives structurally related to (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid, in carbohydrate sensing. This work highlights the potential of these compounds in biochemical sensing applications (Liang et al., 2019).

  • Bacteria Detection : Wannapob et al. (2010) utilized 3-aminophenylboronic acid, related to your compound of interest, for detecting bacteria through affinity binding with diol-groups on bacterial cell walls. This has implications in medical diagnostics and environmental monitoring (Wannapob et al., 2010).

Safety And Hazards

The compound is labeled with the signal word “Warning”. Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for handling and storage, as well as first aid measures .

properties

IUPAC Name

[3-(2-methoxyethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-16-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7,14-15H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHVUTWTDDOULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657142
Record name {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid

CAS RN

850567-33-8
Record name {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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